molecular formula C22H22FN3O3 B2617726 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 1171679-43-8

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2617726
CAS No.: 1171679-43-8
M. Wt: 395.434
InChI Key: BWFHXDSSGQHIKR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position, linked to a piperidine ring at the 2-position. The piperidine moiety is further connected to a propan-1-one chain bearing a phenoxy group at the 2-position. The 1,3,4-oxadiazole scaffold is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery . The 4-fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the phenoxy-propanone side chain may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-15(28-19-5-3-2-4-6-19)22(27)26-13-11-17(12-14-26)21-25-24-20(29-21)16-7-9-18(23)10-8-16/h2-10,15,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFHXDSSGQHIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the fluorophenyl group to the oxadiazole-piperidine intermediate using a suitable coupling reagent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores
Compound Name Key Structural Differences Biological Activity Reference
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one Phenoxyphenyl group replaces piperidine; propanone chain at 3-position Anti-inflammatory activity (reduced ulcerogenic risk)
AZD8835 Incorporates triazole and pyrazine rings; hydroxypropanone instead of phenoxypropanone Potent PI3Kα/δ inhibitor (IC₅₀ < 10 nM)
Compound 121 (N-(3-fluoro-4-...)cyclopropane-1-carboxamide) Cyclopropane-carboxamide and quinoline substituents Cytotoxic in MDA-MB-231 cells (moderate potency)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiadiazole replaces oxadiazole; thiazolidinone ring Antimicrobial activity (data not quantified)

Key Observations :

  • The piperidine ring in the target compound may enhance blood-brain barrier penetration compared to phenoxyphenyl analogs .
  • Replacement of oxadiazole with thiadiazole (as in ) reduces metabolic stability due to sulfur’s susceptibility to oxidation.
  • Phenoxypropanone in the target compound likely improves solubility over cyclopropane-carboxamide derivatives (e.g., ), which are more lipophilic.
Pharmacokinetic and Binding Properties
  • Tankyrase Inhibitors (e.g., 3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one): Docking score: 9.3 (vs. unquantified scores for the target compound) . The difluorophenyl group enhances target affinity compared to monoflurophenyl in the target compound.
  • Antimicrobial Oxadiazoles (e.g., (E)-3-(4-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)methoxy)...prop-2-en-1-one): Hydroxyphenyl and methoxy groups improve water solubility but reduce membrane permeability compared to the target compound’s fluorophenyl-phenoxy combination .

Biological Activity

The compound 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Overview

The compound features a complex structure characterized by:

  • A piperidine ring
  • A phenoxypropanone moiety
  • An oxadiazole ring containing a fluorophenyl substituent

This unique arrangement contributes to its biological properties.

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Some derivatives of oxadiazoles have shown significant anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment. For instance, studies on related compounds demonstrated interactions with benzodiazepine receptors, which are critical for modulating neuronal excitability .
  • Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Notably, certain oxadiazole derivatives have displayed potent antitumor effects against various cancer cell lines, indicating a promising avenue for cancer therapy .

Anticonvulsant Studies

A series of studies have evaluated the anticonvulsant properties of oxadiazole derivatives. For example:

  • Model : PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models were employed.
  • Findings : Compounds showed considerable activity in reducing seizure frequency and duration, implicating their potential as effective anticonvulsants .

Antitumor Studies

In vitro assays have been conducted to assess the cytotoxicity of the compound against various cancer cell lines:

  • Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, and LoVo.
  • Results : The compound exhibited significant growth inhibition compared to controls, suggesting its role as a potential lead in anticancer drug development .

Data Tables

Biological ActivityModel UsedEfficacy ObservedReferences
AnticonvulsantPTZSignificant reduction in seizure activity
AntitumorMia PaCa-2IC50 = 15 µM (approx.)
AntitumorPANC-1IC50 = 20 µM (approx.)

Case Study 1: Anticonvulsant Activity

In a study published in PubMed, researchers synthesized a series of 5-substituted oxadiazoles and tested their anticonvulsant properties. One compound demonstrated significant efficacy in both PTZ and MES models, suggesting that similar derivatives may yield promising results for treating epilepsy .

Case Study 2: Antitumor Activity

Another study focused on the antitumor efficacy of oxadiazole derivatives against human cancer cell lines. The results indicated that certain compounds led to apoptosis in cancer cells through caspase activation pathways. This highlights the potential of the oxadiazole framework for developing new anticancer agents .

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